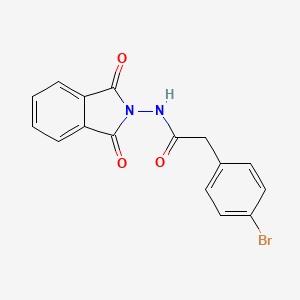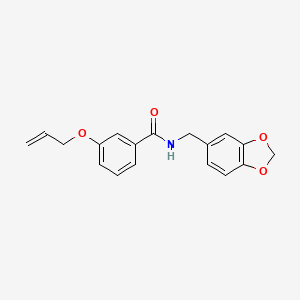![molecular formula C18H18N2O4 B4401217 4-({[2-(acetylamino)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4401217.png)
4-({[2-(acetylamino)phenyl]amino}carbonyl)phenyl propionate
描述
4-({[2-(acetylamino)phenyl]amino}carbonyl)phenyl propionate, commonly known as APCP, is a synthetic compound that has been widely used in scientific research due to its unique properties. APCP is a potent and selective inhibitor of the protease activated receptor-1 (PAR1), which is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, thrombosis, and cancer progression.
作用机制
APCP acts as a competitive antagonist of 4-({[2-(acetylamino)phenyl]amino}carbonyl)phenyl propionate by binding to the receptor at the site of thrombin cleavage, thereby preventing the activation of downstream signaling pathways. APCP has been shown to inhibit this compound-mediated calcium mobilization, ERK activation, and NF-κB activation, which are key signaling pathways involved in inflammation, thrombosis, and cancer progression.
Biochemical and Physiological Effects
APCP has been shown to have potent antiplatelet, anti-inflammatory, and antitumor effects in preclinical models. APCP has been shown to inhibit this compound-mediated platelet aggregation in vitro and in vivo, which makes it a potential therapeutic agent for the treatment of thrombotic disorders. Furthermore, APCP has been shown to inhibit this compound-mediated inflammation by reducing the production of proinflammatory cytokines and chemokines, which makes it a potential therapeutic agent for the treatment of inflammatory diseases. Finally, APCP has been shown to inhibit this compound-mediated tumor growth and metastasis in preclinical models, which makes it a potential therapeutic agent for the treatment of cancer.
实验室实验的优点和局限性
APCP has several advantages for lab experiments, including its high purity, high yield, and cost-effectiveness. Furthermore, APCP has been extensively characterized in preclinical models, which makes it a well-established tool for studying 4-({[2-(acetylamino)phenyl]amino}carbonyl)phenyl propionate signaling. However, APCP has some limitations for lab experiments, including its potential off-target effects and the need for careful dose optimization to avoid toxicity.
未来方向
There are several future directions for APCP research, including the development of more potent and selective 4-({[2-(acetylamino)phenyl]amino}carbonyl)phenyl propionate antagonists, the identification of novel therapeutic targets downstream of this compound signaling, and the evaluation of the therapeutic potential of APCP in clinical trials. Furthermore, APCP could be used as a tool to study the role of this compound in various diseases, including cardiovascular disease, inflammation, and cancer. Finally, APCP could be used as a lead compound for the development of new drugs targeting this compound signaling.
科学研究应用
APCP has been widely used in scientific research to study the role of 4-({[2-(acetylamino)phenyl]amino}carbonyl)phenyl propionate in various physiological and pathological processes. APCP has been shown to inhibit this compound-mediated platelet aggregation, inflammation, and tumor growth in preclinical models. Furthermore, APCP has been used as a tool to study the molecular mechanisms underlying this compound signaling, which has led to the identification of novel therapeutic targets for various diseases.
属性
IUPAC Name |
[4-[(2-acetamidophenyl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-17(22)24-14-10-8-13(9-11-14)18(23)20-16-7-5-4-6-15(16)19-12(2)21/h4-11H,3H2,1-2H3,(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZUUFNSEAQPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



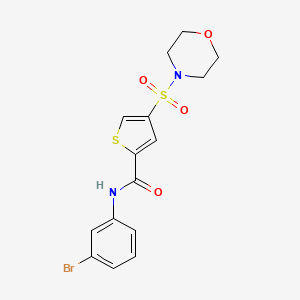
![4-[(ethylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4401146.png)
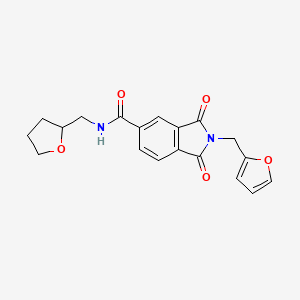
![methyl 5-{[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-2-furoate](/img/structure/B4401158.png)
![N-(4-ethoxyphenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B4401170.png)
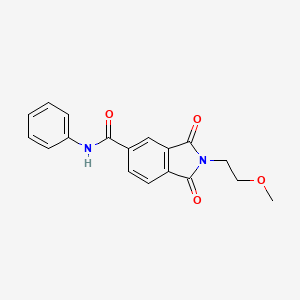
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B4401185.png)
![4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4401194.png)
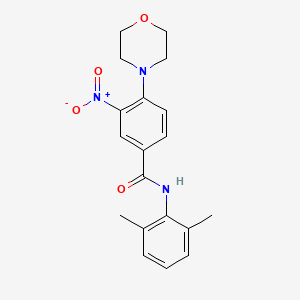
![{[5-(4-fluorophenyl)-2-furyl]methyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B4401200.png)
![N-(3-chlorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4401211.png)

